
1,2,8,9-Tetrachlorononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,8,9-Tetrachlorononane is a chlorinated hydrocarbon with the molecular formula C9H16Cl4. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. These compounds are often used in various industrial applications due to their chemical stability and resistance to degradation .
Vorbereitungsmethoden
The synthesis of 1,2,8,9-Tetrachlorononane typically involves the chlorination of nonane or its derivatives. One common method is the addition of chlorine to nonane under controlled conditions. This process can be carried out in the presence of a catalyst to enhance the reaction rate and selectivity. Industrial production methods often involve the use of large-scale chlorination reactors where nonane is exposed to chlorine gas at elevated temperatures and pressures .
Analyse Chemischer Reaktionen
1,2,8,9-Tetrachlorononane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to less chlorinated hydrocarbons. Typical reducing agents are hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols, while substitution can produce a variety of functionalized hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,2,8,9-Tetrachlorononane has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of chlorinated hydrocarbons and in the study of reaction mechanisms involving chlorinated compounds.
Biology: Research into the biological effects of chlorinated hydrocarbons often includes studies on this compound to understand its impact on living organisms.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic properties.
Wirkmechanismus
The mechanism by which 1,2,8,9-Tetrachlorononane exerts its effects involves interactions with cellular membranes and enzymes. The chlorine atoms in the compound can form strong bonds with biological molecules, potentially disrupting normal cellular functions. This can lead to changes in membrane permeability and enzyme activity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1,2,8,9-Tetrachlorononane can be compared with other polychloroalkanes such as 1,1,1,9-Tetrachlorononane and 1,2,5,6,9,10-Hexachlorodecane. These compounds share similar chemical properties but differ in the number and position of chlorine atoms. The unique arrangement of chlorine atoms in this compound gives it distinct reactivity and stability characteristics .
Similar Compounds
- 1,1,1,9-Tetrachlorononane
- 1,2,5,6,9,10-Hexachlorodecane
- 1,2,3,4-Tetrachlorobutane
These compounds are often studied together to understand the effects of chlorination on hydrocarbon properties and reactivity.
Eigenschaften
CAS-Nummer |
865306-20-3 |
|---|---|
Molekularformel |
C9H16Cl4 |
Molekulargewicht |
266.0 g/mol |
IUPAC-Name |
1,2,8,9-tetrachlorononane |
InChI |
InChI=1S/C9H16Cl4/c10-6-8(12)4-2-1-3-5-9(13)7-11/h8-9H,1-7H2 |
InChI-Schlüssel |
XYOZQZZVJXSSML-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(CCl)Cl)CCC(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)
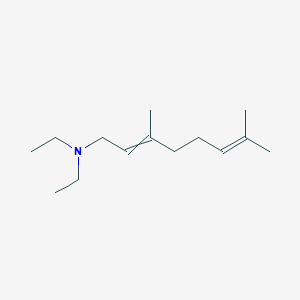
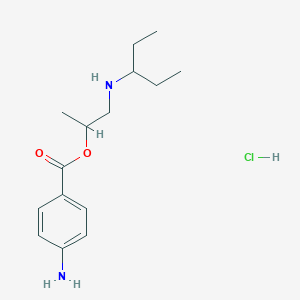
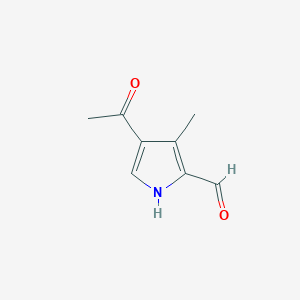
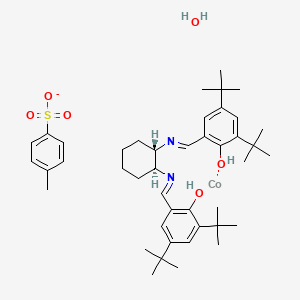
![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
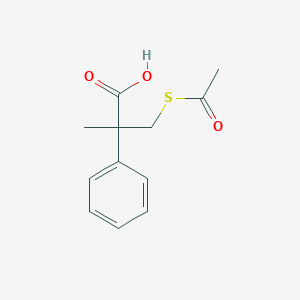
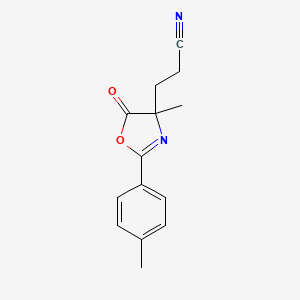
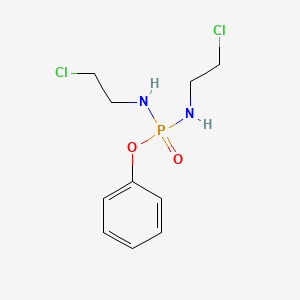
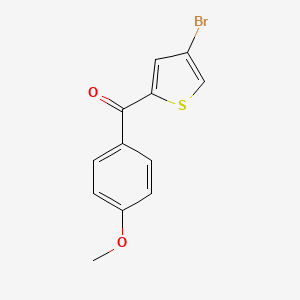

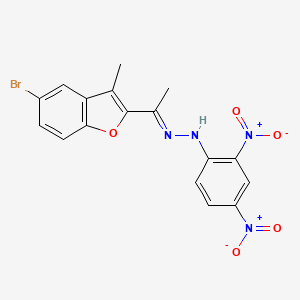
![3-({[(4-Bromophenyl)carbonyl]carbamothioyl}amino)-4-chlorobenzoic acid](/img/structure/B13797395.png)

